

2-Methyl-1-propanol molecular structure and isomerism

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Compound of Interest

Compound Name: 2-Methyl-1-propanol

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An In-depth Technical Guide to the Molecular Structure and Isomerism of **2-Methyl-1-propanol**

Introduction

2-Methyl-1-propanol, also known as isobutanol, is a primary alcohol with a four-carbon branched structure.^{[1][2]} Its chemical formula is $C_4H_{10}O$.^{[3][4]} This compound and its isomers are of significant interest in various fields, including their use as solvents, intermediates in chemical synthesis, and potential biofuels.^{[1][2]} This guide provides a detailed examination of the molecular structure of **2-Methyl-1-propanol** and a comprehensive analysis of its relationship with other isomers of the same molecular formula.

Molecular Structure of 2-Methyl-1-propanol

The IUPAC name, **2-Methyl-1-propanol**, precisely describes its structure: a three-carbon propane chain forms the backbone.^[5] A hydroxyl (-OH) group is attached to the first carbon (C1), and a methyl (-CH₃) group is attached to the second carbon (C2).^[5] This arrangement makes it a primary alcohol, as the carbon atom bonded to the hydroxyl group is attached to only one other carbon atom.^[6]

Key Structural Features:

- Molecular Formula: $C_4H_{10}O$ ^[4]
- Molar Mass: 74.12 g/mol ^[4]

- Connectivity: $(\text{CH}_3)_2\text{CHCH}_2\text{OH}$ [7]
- Classification: Branched-chain primary alcohol[8]

The presence of the hydroxyl group renders the molecule polar, allowing for hydrogen bonding. This significantly influences its physical properties, such as its boiling point and solubility in water.[1]

Isomerism

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[9] The formula $\text{C}_4\text{H}_{10}\text{O}$ corresponds to seven constitutional isomers: four alcohols and three ethers.[8][10] Furthermore, one of these isomers exhibits stereoisomerism.

Constitutional Isomers

Constitutional (or structural) isomers differ in the connectivity of their atoms.

Alcohol Isomers:

- 1-Butanol (n-butanol): A straight-chain primary alcohol.
- 2-Butanol (sec-butanol): A straight-chain secondary alcohol.
- **2-Methyl-1-propanol** (isobutanol): A branched-chain primary alcohol.[8]
- 2-Methyl-2-propanol (tert-butanol): A branched-chain tertiary alcohol.[8]

Ether Isomers:

- Ethoxyethane (diethyl ether): An oxygen atom is bonded to two ethyl groups.
- 1-Methoxypropane (methyl propyl ether): An oxygen atom is bonded to a methyl group and a propyl group.
- 2-Methoxypropane (isopropyl methyl ether): An oxygen atom is bonded to a methyl group and an isopropyl group.

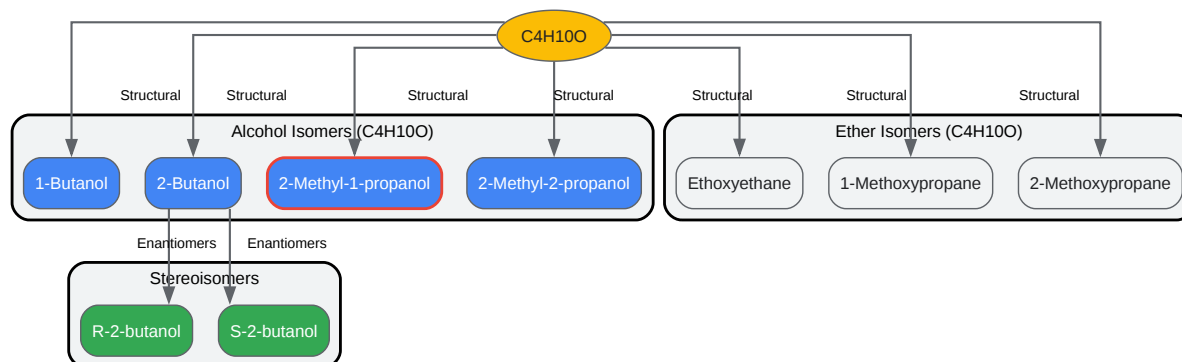
The structural differences among these isomers lead to distinct physical and chemical properties.

Stereoisomerism

Stereoisomers have the same atomic connectivity but differ in the spatial arrangement of their atoms. This typically arises from the presence of a chiral center—a carbon atom bonded to four different groups.

- **2-Methyl-1-propanol** is achiral as no carbon atom is bonded to four distinct groups.
- 2-Butanol possesses a chiral center at the C2 position, which is bonded to a hydrogen atom, a hydroxyl group, a methyl group, and an ethyl group.^[11] Consequently, 2-butanol exists as a pair of non-superimposable mirror images known as enantiomers (R-2-butanol and S-2-butanol).^[8]

Therefore, including stereoisomers, there are a total of eight distinct isomers for the molecular formula $C_4H_{10}O$.^[8]



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Isomerism landscape for the molecular formula $C_4H_{10}O$.

Data Presentation: Physical Properties of Butanol Isomers

The structural variations among the four butanol isomers result in different physical properties, which are summarized in the table below.

Property	1-Butanol	2-Butanol	2-Methyl-1-propanol	2-Methyl-2-propanol
Molecular Formula	C ₄ H ₁₀ O	C ₄ H ₁₀ O	C ₄ H ₁₀ O	C ₄ H ₁₀ O
Molar Mass (g/mol)	74.12	74.12	74.12	74.12
Boiling Point (°C)	117.7[2]	99.5	108[12]	82.4
Melting Point (°C)	-89.5[2]	-114.7	-108[12]	25.7
Density (g/cm ³ at 20°C)	0.810[2]	0.808	0.802[12]	0.789
Solubility in Water (g/100 mL)	7.7[13]	12.5	9.0[12]	Miscible[1]
Refractive Index (at 20°C)	1.399[2]	1.397	1.396[12]	1.387
Vapor Pressure (mmHg at 20°C)	4.2	12.8	8.0	30.7

Experimental Protocols

The characterization and identification of **2-Methyl-1-propanol** and its isomers rely on various analytical techniques, primarily spectroscopy.

Synthesis of 2-Methyl-1-propanol

A common laboratory and industrial synthesis involves the reduction of isobutyraldehyde.

Protocol: Reduction of Isobutyraldehyde

- **Reaction Setup:** A reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser is charged with a reducing agent (e.g., sodium borohydride) in a suitable solvent (e.g., ethanol).
- **Addition of Aldehyde:** Isobutyraldehyde is added dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0-10 °C) to manage the exothermic reaction.
- **Reaction:** The mixture is stirred at room temperature for a specified period (e.g., 1-2 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC). [\[14\]](#)
- **Work-up:** The reaction is quenched by the slow addition of water or dilute acid. The organic product is then extracted using an appropriate solvent (e.g., diethyl ether).
- **Purification:** The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO_4), and the solvent is removed by rotary evaporation. The resulting crude product is purified by distillation to yield **2-Methyl-1-propanol**.

Spectroscopic Characterization

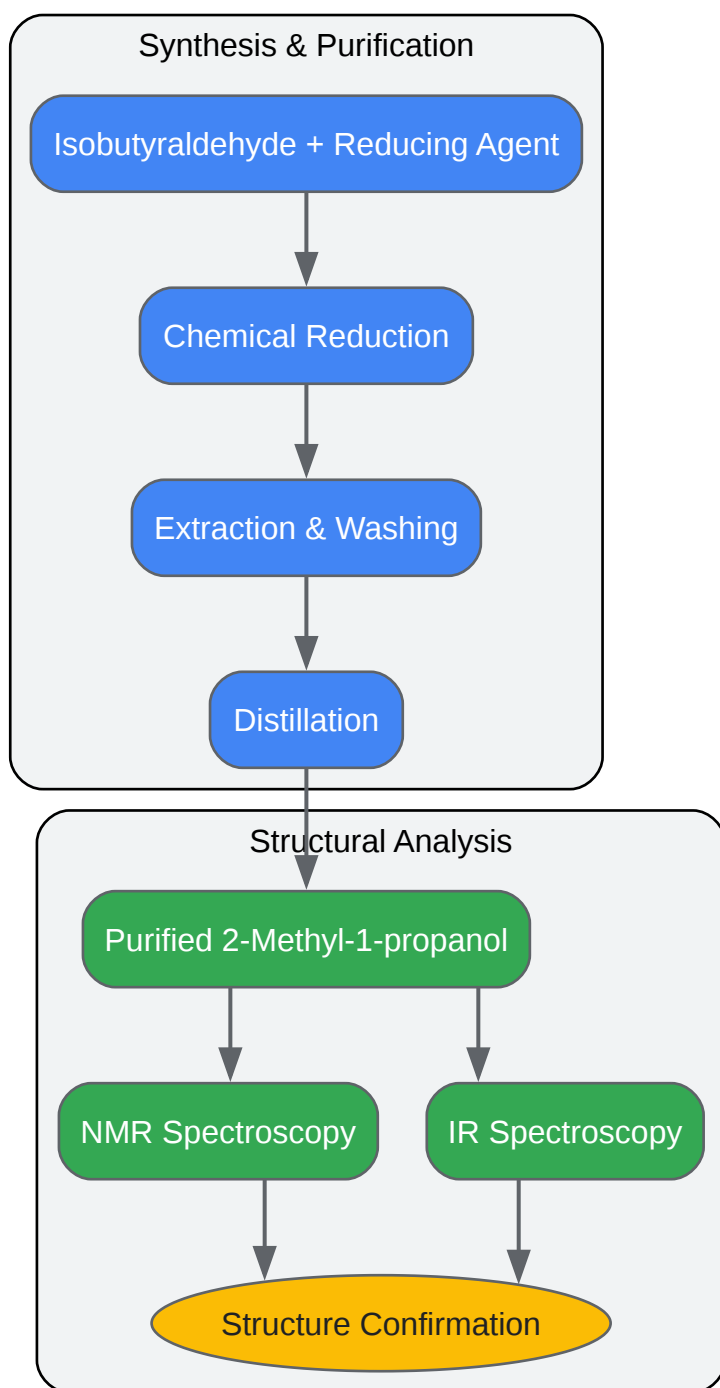
Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the purified alcohol sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **Data Acquisition:** Acquire the ^1H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
- **Analysis of 2-Methyl-1-propanol Spectrum:** The spectrum exhibits four distinct signals. [\[15\]](#)
 - ~3.4 ppm (doublet, 2H): Corresponds to the $-\text{CH}_2-$ protons adjacent to the hydroxyl group, split by the neighboring $-\text{CH}-$ proton. [\[16\]](#)

- ~1.75 ppm (multiplet/nonet, 1H): Represents the -CH- proton, split by the six methyl protons and the two methylene protons.[16]
- ~0.9 ppm (doublet, 6H): A large signal for the two equivalent -CH₃ groups, split by the single -CH- proton.[16]
- Variable (broad singlet, 1H): The hydroxyl -OH proton, which often appears as a broad singlet due to chemical exchange and does not typically show coupling.[15]

Protocol: Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2-Methyl-1-propanol**, a spectrum can be obtained directly as a thin liquid film between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum over the standard range (e.g., 4000-400 cm⁻¹).
- Analysis of **2-Methyl-1-propanol** Spectrum: Key absorption bands confirm the functional groups present.[17]
 - ~3300 cm⁻¹ (broad, strong): Characteristic O-H stretching vibration, broadened due to hydrogen bonding.[17]
 - ~2960-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.[17]
 - ~1050 cm⁻¹ (strong): C-O stretching vibration, typical for a primary alcohol.[17]



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Experimental workflow for the synthesis and characterization of **2-Methyl-1-propanol**.

Conclusion

2-Methyl-1-propanol is a structurally significant branched primary alcohol. Its unique arrangement of atoms distinguishes it from its seven other $C_4H_{10}O$ isomers, including three other alcohols and three ethers. These structural differences, from atomic connectivity in constitutional isomers to the spatial arrangement in the stereoisomers of 2-butanol, give rise to a distinct set of physical and spectroscopic properties for each compound. The detailed experimental protocols for synthesis and analysis provided herein serve as a robust framework for the identification and characterization of **2-Methyl-1-propanol** in a research and development setting.

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